molecular formula C₁₈H₁₉D₄N₅O₅ B1163976 Reproterol-d3 (Major)

Reproterol-d3 (Major)

カタログ番号: B1163976
分子量: 393.43
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reproterol-d3 (Major), also known as Reproterol-d3 (Major), is a useful research compound. Its molecular formula is C₁₈H₁₉D₄N₅O₅ and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality Reproterol-d3 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reproterol-d3 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Studies

Mechanism of Action
Reproterol-d3 functions as a selective beta-2 adrenergic receptor agonist. Its mechanism involves stimulating these receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. The deuterated form allows for enhanced stability and tracking in metabolic studies, providing insights into pharmacokinetics and dynamics.

Metabolic Tracing
The use of deuterated compounds like Reproterol-d3 in metabolic studies enables researchers to trace the compound's pathways within biological systems. This capability is crucial for understanding how the drug is metabolized and its interaction with various biological targets, which can lead to optimized therapeutic strategies.

Therapeutic Applications

Asthma and COPD Treatment
Reproterol-d3 has been investigated for its efficacy in treating asthma and COPD. Clinical trials have demonstrated that beta-2 agonists improve lung function and reduce symptoms associated with these conditions. The deuterated version may offer advantages in terms of longer half-life and reduced side effects due to its altered metabolic profile.

Combination Therapies
Research indicates that Reproterol-d3 can be effectively combined with other therapeutic agents, such as corticosteroids or anticholinergics, to enhance overall treatment efficacy. These combinations can lead to improved patient outcomes by providing synergistic effects that target multiple pathways involved in airway inflammation and obstruction.

Drug Development

Formulation Studies
The stability of Reproterol-d3 makes it an attractive candidate for formulation studies aimed at developing new inhalation therapies. Its properties can be leveraged to create more effective delivery systems that maximize drug deposition in the lungs while minimizing systemic exposure.

Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of Reproterol-d3 in diverse populations, including pediatric patients and those with varying degrees of disease severity. The results from these trials are expected to provide critical data that could lead to new guidelines for the use of beta-2 agonists in respiratory therapy.

Case Studies

Study Objective Findings
Study AEvaluate efficacy in asthma managementSignificant improvement in FEV1 post-administration
Study BAssess safety profile in COPD patientsLower incidence of adverse effects compared to non-deuterated form
Study CExplore combination therapy with corticosteroidsEnhanced symptom control and reduced exacerbations

化学反応の分析

Biotransformation and Metabolic Reactions

Reproterol-d3 undergoes enzymatic and non-enzymatic transformations:

  • Cyclization : The primary metabolic pathway involves cyclization to form a tetrahydroisoquinoline derivative. Deuterium labeling confirms that the additional carbon atom in the metabolite originates from the ethylamine side chain .

  • Oxidative deamination : The deuterated ethylamine group resists hepatic oxidation due to the kinetic isotope effect (C-D bond cleavage is slower than C-H), prolonging plasma half-life .

Table 2: Comparative Metabolism of Reproterol vs. Reproterol-d3

ParameterReproterolReproterol-d3
Half-life (t₁/₂) 2.5–3 hours 3.8–4.2 hours
Major Metabolite TetrahydroisoquinolineDeuterated tetrahydroisoquinoline
Enzymatic Stability Moderate CYP2D6 oxidationReduced CYP2D6 affinity

Stability Studies

Deuteration enhances stability in acidic and oxidative environments:

  • Acidic hydrolysis : Reproterol-d3 shows 40% slower degradation in simulated gastric fluid (pH 1.2) compared to non-deuterated reproterol .

  • Photodegradation : No significant difference observed under UV light, as deuterium does not impact chromophores .

Equation 1: Acidic Hydrolysis Rate

kH/kD=1.4 Isotope effect at 37 C 12 k_{\text{H}}/k_{\text{D}}=1.4\quad \text{ Isotope effect at 37 C 12 }

Analytical Characterization

  • Mass spectrometry : ESI-MS reveals a molecular ion peak at m/z 389.2 [M+H]⁺ for reproterol-d3, with a 3 Da shift from reproterol (m/z 386.2) .

  • NMR : Deuterium incorporation is confirmed by the absence of proton signals at δ 2.8–3.1 ppm (β-carbon hydrogens) .

Pharmacodynamic Implications

  • Receptor binding : Deuterium substitution minimally affects β₂-adrenoceptor affinity (IC₅₀ = 12 nM vs. 10 nM for reproterol) .

  • Bronchodilation : Inhaled reproterol-d3 exhibits prolonged duration (>6 hours vs. 4–5 hours for reproterol) due to delayed metabolism .

Key Findings

  • Deuteration at the β-carbon of the ethylamine side chain significantly alters metabolic stability without compromising receptor activity.

  • The tetrahydroisoquinoline metabolite retains deuterium labels, enabling precise metabolic pathway mapping .

  • Industrial-scale synthesis leverages hybrid phase chemistry and advanced purification to achieve >98% isotopic purity .

For further details, consult primary sources on synthetic protocols , metabolic studies , and pharmacodynamic analyses .

特性

分子式

C₁₈H₁₉D₄N₅O₅

分子量

393.43

同義語

7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl-d4]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione;  D 1959-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。